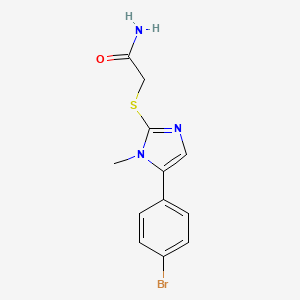

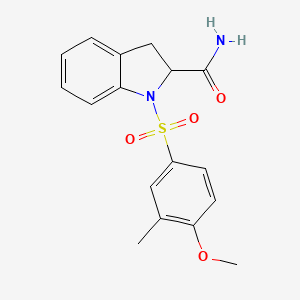

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, also known as DMAMCL, is a synthetic compound that belongs to the class of amino acids. DMAMCL is a chiral molecule with two stereoisomers, (2R)-DMAMCL and (2S)-DMAMCL. In

Applications De Recherche Scientifique

Asymmetric Hydrogenation in Organic Synthesis

A study by Lyubimov et al. (2010) developed a convenient procedure for the preparation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, which involved asymmetric hydrogenation using rhodium catalysts. This process is characterized by high enantioselectivity and complete conversion, suggesting its potential application in asymmetric synthesis in organic chemistry (Lyubimov et al., 2010).

Polymorphism in Pharmaceutical Compounds

Mudalip et al. (2018) investigated the effects of solvents on the polymorphism and shape of mefenamic acid crystals, a pharmaceutical compound. Their findings could have implications for understanding and manipulating the polymorphic forms of related compounds, including (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid (Mudalip et al., 2018).

Synthesis of Derivatives

Wei-ke (2008) described a novel approach to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, a derivative of the compound . This synthesis process is noted for its simplicity, mild reaction conditions, and environmental friendliness, indicating its potential for industrial application (Su Wei-ke, 2008).

Synthesis of Anticancer Drugs

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, from a related compound. This research could guide the development of new anticancer drugs using similar structural frameworks (Sharma et al., 2018).

Novel Photopolymerization Techniques

Guillaneuf et al. (2010) proposed a new alkoxyamine derived from a similar compound for photoiniferter-based polymerization, highlighting its potential in material sciences, particularly in the field of photopolymerization (Guillaneuf et al., 2010).

Antidiabetic Drug Development

Negoro et al. (2010) discussed the discovery of TAK-875, a GPR40 agonist derived from a similar structural framework, showing its potential as an antidiabetic drug (Negoro et al., 2010).

Radical Reaction in Organic Synthesis

Kabat (2001) utilized a radical reaction involving a substrate structurally related to the compound of interest for the synthesis of diamino glutamic acids, an approach that could be applied in organic synthesis and drug development (Kabat, 2001).

Chemo-Enzymatic Synthesis in Pharmacology

Baba et al. (2018) described the synthesis of diastereomers from a racemic drug related to (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid. This study highlights the importance of understanding stereochemistry in drug metabolism and pharmacokinetics (Baba et al., 2018).

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGMKBBYLJABC-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)

![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)

![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)